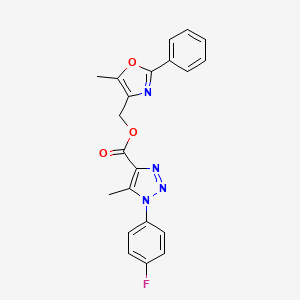
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic derivative that belongs to a class of heterocyclic compounds. It has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activity, including case studies and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: the oxazole and triazole rings. These heterocycles are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN3O3 |
| Molecular Weight | 357.36 g/mol |
| CAS Number | [Provisional CAS Number] |
Biological Activity Overview
Research indicates that derivatives of oxazole and triazole exhibit a wide range of biological activities. The specific compound has been evaluated for its effects on various biological systems:
-
Anticancer Activity :
- Studies have shown that triazole derivatives can inhibit the growth of cancer cells. For example, a related triazole compound demonstrated IC50 values ranging from 2.76 to 9.27 µM against several cancer cell lines, including ovarian and renal cancers .
- The oxazole moiety is also linked to anticancer properties, with derivatives exhibiting cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of triazole derivatives against multiple cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics. The compound exhibited selective toxicity towards ovarian cancer cells, suggesting potential for targeted therapy .
Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that related oxazole compounds inhibited the production of pro-inflammatory cytokines in human fibroblasts. This suggests a mechanism through which these compounds could mitigate chronic inflammation .
Study 3: Antimicrobial Efficacy
A comparative analysis showed that a triazole derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays .
Propiedades
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-13-19(24-25-26(13)17-10-8-16(22)9-11-17)21(27)28-12-18-14(2)29-20(23-18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWRZOPHXNYGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













